molecular formula C21H26N2O2 B11388435 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B11388435
M. Wt: 338.4 g/mol
InChI Key: KBIDUGURBORKEY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl and pyrrolidinyl groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with 4-methylbenzoyl chloride to yield the target compound.

The reaction conditions generally include the use of solvents like ethanol or dichloromethane, and catalysts such as sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyrrolidine ring, which is known to enhance the biological activity of many drugs . It could be investigated for its potential as an anti-inflammatory or neuroprotective agent.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. The methoxyphenyl group is often found in compounds with analgesic and anti-inflammatory properties, suggesting possible applications in pain management and inflammation reduction.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The pyrrolidine ring could facilitate binding to specific proteins, while the methoxyphenyl group might enhance membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-benzamide: Lacks the methyl group on the benzamide ring.

    N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide: Has a hydroxyl group instead of a methoxy group.

    N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group on the benzamide ring.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is unique due to the combination of the methoxyphenyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties. The presence of the methyl group on the benzamide ring could also influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-16-5-7-18(8-6-16)21(24)22-15-20(23-13-3-4-14-23)17-9-11-19(25-2)12-10-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,24)

InChI Key

KBIDUGURBORKEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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